1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a methoxybenzyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluorination of the indole ring can be achieved using electrophilic fluorinating agents such as Selectfluor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives of the pyrrolidine ring.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide: Lacks the fluoro group, which may result in different biological activities.
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide: Contains a chloro group instead of a fluoro group, which may affect its reactivity and interactions.
Uniqueness
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C23H24FN3O3 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24FN3O3/c1-30-19-5-2-15(3-6-19)12-26-23(29)17-10-22(28)27(14-17)9-8-16-13-25-21-7-4-18(24)11-20(16)21/h2-7,11,13,17,25H,8-10,12,14H2,1H3,(H,26,29) |
InChI Key |
WFPCTNJJVZIQFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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